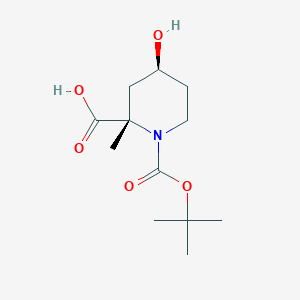

H-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2

描述

H-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2, more commonly known as LEU-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH2 (LEU-GAGTGTLEDPF-NH2), is a peptide composed of 15 amino acids. It is a member of the family of peptides known as "Glu-Glu-Glu" peptides, which are of particular interest in the fields of biochemistry and biophysics due to their unique properties. LEU-GAGTGTLEDPF-NH2 has been studied extensively in the laboratory, and has been found to have a wide range of applications in biochemistry, physiology, and medicine.

科学研究应用

Cancer Research

Gastrin-14 is implicated in the progression of several cancers, particularly gastrointestinal malignancies. It binds to the cholecystokinin-2 receptor (CCK2R), influencing cell proliferation and survival . Research has shown that Gastrin-14 can stimulate the growth of cancerous cells in the pancreas, stomach, and colon. Targeting Gastrin-14 and its receptor interactions is a potential therapeutic strategy in cancer treatment .

Diagnostic Imaging

In diagnostic imaging, Gastrin-14 derivatives are used to target the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers, including prostate and breast cancer . Radiolabeled peptides that mimic Gastrin-14 can bind to these receptors, allowing for the visualization of tumors using positron emission tomography (PET) scans .

Gastrointestinal Disorders

Gastrin-14 levels are studied in relation to gastrointestinal disorders such as peptic ulcers and gastritis. Elevated levels of Gastrin-14 can indicate conditions like Zollinger-Ellison syndrome, where excessive gastric acid secretion leads to severe ulcers . Understanding Gastrin-14’s role in these disorders helps in diagnosing and formulating treatment plans.

Endocrinology

In endocrinology, Gastrin-14 is significant for its role in regulating gastric acid secretion and influencing the growth of gastric mucosa . It is secreted by G-cells in the stomach in response to food intake, and its dysregulation can lead to endocrine disorders.

Therapeutic Development

Gastrin-14 is a target for developing new therapeutic agents. Antagonists of Gastrin-14 and its receptors are being explored to treat conditions associated with hypergastrinemia, such as peptic ulcers and gastrinoma . These therapeutic agents aim to inhibit the biological activity of Gastrin-14, thereby controlling disease progression.

Molecular Biology

In molecular biology, Gastrin-14 is studied for its role in cellular signaling pathways. It is involved in the regulation of gene expression and can influence cellular processes such as proliferation and apoptosis . Research into the molecular mechanisms of Gastrin-14 action can provide insights into the fundamental processes of cell biology.

作用机制

Target of Action

Gastrin-14, also known as 22-34-Gastrin or H-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2, primarily targets the parietal cells in the stomach and enterochromaffin-like (ECL) cells . It stimulates these cells to secrete gastric acid (hydrochloric acid), which aids in the digestion of food . Gastrin-14 also stimulates muscle contractions in the stomach, known as gastric motility .

Mode of Action

Gastrin-14 interacts with its targets by binding to cholecystokinin B receptors . This binding stimulates the release of histamines in ECL cells and induces the insertion of K+/H+ ATPase pumps into the apical membrane of parietal cells . This, in turn, increases the release of hydrogen ions into the stomach cavity, thereby increasing gastric acid secretion .

Biochemical Pathways

Gastrin-14 affects several biochemical pathways. It plays a crucial role in the regulation of gastric acid secretion and promotes gastrointestinal motility . It also integrates and coordinates a rich network of information exchange pathways in cellular processes of proliferation and apoptosis . Under certain circumstances, it contributes to the pathogenesis and progression of some types of tumors .

Pharmacokinetics

The pharmacokinetics of Gastrin-14 involves its synthesis and release by G cells, primarily located in the gastric antrum . The release of Gastrin-14 is influenced by various factors, including the presence of peptides and amino acids in the stomach, stretching of the stomach wall, and neural signals . .

Result of Action

The action of Gastrin-14 results in several molecular and cellular effects. It stimulates the secretion of gastric acid from parietal cells, which activates pepsin, a digestive enzyme . These substances help break down proteins in the stomach . Gastrin-14 also activates stomach muscle movements . In addition, it has been shown to play important roles in several cellular processes including maintenance of gastric mucosa and pancreatic islet integrity, neurogenesis, and neoplastic transformation .

Action Environment

The action of Gastrin-14 can be influenced by various environmental factors. For instance, infection with Helicobacter pylori and administration of proton pump inhibitors, which are associated with increased gastrin expression, have been linked to gastric adenocarcinoma . Moreover, conditions such as hypochlorhydria (low stomach acid) can cause elevated serum concentrations of Gastrin-14 .

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRJDBGIVUNDK-QOGDCIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H109N17O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028769 | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1832.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60748-07-4, 70706-59-1 | |

| Record name | Minigastrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)